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Abstract
This technical guide provides a comprehensive scientific overview of 6-methoxy-4-nitro-1H-
indazole, a heterocyclic compound of significant interest to the medicinal chemistry and drug

development communities. The indazole scaffold is a privileged structure in numerous

pharmacologically active agents, and the specific substitution pattern of a methoxy group at the

6-position and a nitro group at the 4-position offers a unique combination of electronic and

steric properties for molecular design. This document details the core molecular profile, a

plausible synthetic pathway, expected spectroscopic characteristics, and the potential

therapeutic relevance of this compound, with a particular focus on its application as a building

block for protein kinase inhibitors. All technical claims are substantiated with references to

peer-reviewed literature and established chemical principles.

Core Molecular Profile
6-Methoxy-4-nitro-1H-indazole is a substituted indazole, which is a bicyclic aromatic

heterocycle consisting of a benzene ring fused to a pyrazole ring. The placement of the nitro

group at the 4-position and the methoxy group at the 6-position significantly influences the

molecule's reactivity and potential biological interactions.

Several chemical suppliers confirm the molecular formula as C8H7N3O3 and a molecular

weight of approximately 193.16 g/mol for the compound associated with CAS number

1000341-08-1.[1][2]
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Table 1: Key Identifiers and Properties

Identifier Value

IUPAC Name 6-Methoxy-4-nitro-1H-indazole

CAS Number 1000341-08-1[1][3]

Molecular Formula C8H7N3O3[1]

Molecular Weight 193.16 g/mol [1]

Canonical SMILES
COC1=CC2=C(C=C1--INVALID-LINK--

[O-])NN=C2

InChI Key Not Publicly Available

Molecular Structure
The structural arrangement of 6-methoxy-4-nitro-1H-indazole is critical to its function. The

electron-withdrawing nitro group at C4 and the electron-donating methoxy group at C6 create a

distinct electronic profile on the benzene portion of the scaffold.

Caption: 2D structure of 6-methoxy-4-nitro-1H-indazole.

Synthesis and Spectroscopic Characterization
While a specific, detailed synthesis for 6-methoxy-4-nitro-1H-indazole is not extensively

published, a chemically sound pathway can be proposed based on established methods for

synthesizing substituted nitroindazoles. The most common route involves the diazotization and

subsequent intramolecular cyclization of a substituted aniline precursor.

Plausible Synthetic Workflow
The synthesis of 4-nitroindazoles frequently starts from an appropriately substituted aniline.[4]

[5] For the target molecule, a logical starting material would be 5-methoxy-2-methyl-3-

nitroaniline. The workflow involves converting the aniline's amino group into a diazonium salt,

which then cyclizes to form the indazole ring.
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5-Methoxy-2-methyl-3-nitroaniline NaNO2, HCl (aq)
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(in situ) 6-Methoxy-4-nitro-1H-indazole

 2. Intramolecular
Cyclization Purification

(Crystallization / Chromatography)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 6-methoxy-4-nitro-1H-indazole.

Representative Experimental Protocol
This protocol is a representative example based on the synthesis of similar 4-nitroindazoles.[5]

Preparation: Dissolve 1.0 equivalent of 5-methoxy-2-methyl-3-nitroaniline in glacial acetic

acid or a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt

bath with vigorous stirring.

Diazotization: Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal

amount of cold water. Add this solution dropwise to the aniline mixture, ensuring the

temperature remains below 5 °C. The reaction progress can be monitored by testing for the

presence of nitrous acid with starch-iodide paper.

Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for

1-2 hours. Gradually allow the mixture to warm to room temperature and stir for an additional

12-16 hours. During this time, the diazonium salt intermediate cyclizes.

Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice.

Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a

precipitate forms.

Isolation & Purification: Collect the crude solid product by vacuum filtration and wash

thoroughly with cold water. The crude 6-methoxy-4-nitro-1H-indazole can be purified by

recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography

on silica gel.

Expected Spectroscopic Data
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Full characterization of synthetic products is essential.[6][7][8] Based on the structure and data

from analogous compounds, the following spectroscopic signatures are anticipated.

Table 2: Predicted Spectroscopic Signatures

Technique Expected Features

¹H NMR

- Aromatic protons (H5, H7) appearing as

distinct signals in the aromatic region (~7.0-8.5

ppm).- Aromatic proton (H3) on the pyrazole

ring, typically downfield.- A sharp singlet for the

methoxy (-OCH₃) protons around 3.8-4.0 ppm.-

A broad singlet for the N-H proton, typically

downfield (>10 ppm), which is exchangeable

with D₂O.

¹³C NMR

- Aromatic carbon signals between ~100-150

ppm.- The carbon bearing the nitro group (C4)

will be significantly influenced.- A signal for the

methoxy carbon around 55-60 ppm.

IR Spectroscopy

- N-H stretching vibration around 3200-3400

cm⁻¹.- Asymmetric and symmetric N-O

stretching from the nitro group at ~1520-1560

cm⁻¹ and ~1340-1380 cm⁻¹, respectively.- C-O

stretching from the methoxy group around 1200-

1250 cm⁻¹.

Mass Spectrometry

- A prominent molecular ion peak [M]⁺ or

protonated molecule [M+H]⁺ corresponding to

the calculated molecular weight (193.16).

Relevance in Drug Discovery and Medicinal
Chemistry
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in

numerous approved drugs, particularly in oncology.[9][10] Its structural similarity to the native
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purine and indole structures allows it to act as a "privileged scaffold," capable of binding to a

wide range of biological targets.[11]

The Indazole Scaffold as a Kinase Inhibitor
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a

hallmark of cancer. The indazole core is a highly effective "hinge-binding" motif, forming key

hydrogen bonds with the ATP-binding site of many kinases.[9][12] Marketed drugs like

Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor) feature the indazole core,

demonstrating its clinical and commercial success.

The specific substitution pattern of 6-methoxy-4-nitro-1H-indazole makes it a valuable

intermediate for developing kinase inhibitors.[13]

The N-H group (at N1 or N2): Acts as a hydrogen bond donor, crucial for anchoring the

molecule in the kinase hinge region.

The Nitro Group (at C4): This strong electron-withdrawing group can be used to modulate

the electronics of the ring system. Critically, it serves as a synthetic handle. The nitro group

can be readily reduced to an amine, which can then be functionalized to introduce side

chains that target specific pockets in the kinase active site, thereby enhancing potency and

selectivity.[4][14][15]

The Methoxy Group (at C6): This group can influence solubility and metabolic stability.

Furthermore, it can form specific interactions with amino acid residues in the binding pocket

or act as a vector, directing the orientation of the molecule for optimal binding.[9]

Logical Workflow for Drug Discovery Application
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Caption: Application of the title compound in a drug discovery workflow.
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Conclusion
6-Methoxy-4-nitro-1H-indazole represents a strategically important chemical entity for

researchers in synthetic and medicinal chemistry. Its core molecular properties, combined with

a versatile indazole scaffold and synthetically tractable functional groups, make it an ideal

starting point for the design and synthesis of novel bioactive compounds. In particular, its

potential as a precursor for libraries of protein kinase inhibitors positions it as a valuable tool for

developing next-generation targeted therapies in oncology and other disease areas. This guide

provides the foundational knowledge required for scientists to effectively utilize this compound

in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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